

# Physicochemical Properties of 4-Iodoantipyrine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Iodoantipyrine

Cat. No.: B1672025

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This technical guide provides a comprehensive overview of the core physicochemical properties of 4-**iodoantipyrine**, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated pathways and workflows.

## Core Physicochemical Data

4-**Iodoantipyrine**, a derivative of antipyrine, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and potential antiviral properties.<sup>[1][2]</sup> Its physicochemical characteristics are crucial for understanding its pharmacokinetics and pharmacodynamics.

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>11</sub> IN <sub>2</sub> O	[1][2]
Molecular Weight	314.12 g/mol	[1][2]
Melting Point	159-162.5 °C	[3][4]
Boiling Point	Data not available	
logP (Octanol/Water)	11.34 ± 0.28 (for 4-[ <sup>131</sup> I]iodoantipyrine)	[5]
pKa	Data not available	
Solubility	Higher oil-to-water distribution coefficient than antipyrine, suggesting greater lipid solubility.[6] Good solubility in dichloromethane has been noted for related compounds. [7]	[6][7]
Appearance	Crystalline powder	[8]

## Spectral Data

Detailed spectral analyses are essential for the structural elucidation and quality control of 4-**iodoantipyrine**. While full spectral data with peak assignments for 4-**iodoantipyrine** are not readily available in the public domain, the expected spectral characteristics can be inferred from its structure and data from related compounds like 4-aminoantipyrine.

- <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy: The spectra would confirm the presence of the pyrazolone ring, the N-methyl and C-methyl groups, the N-phenyl group, and the iodine substitution on the pyrazolone ring.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=O group of the pyrazolone ring, C-N stretching vibrations, and aromatic C-H stretching.

- Mass Spectrometry: Mass spectral analysis would show the molecular ion peak corresponding to its molecular weight, aiding in confirming its identity.

## Experimental Protocols

The following sections detail the methodologies for determining key physicochemical properties of 4-iodoantipyrine.

### Synthesis of 4-Iodoantipyrine

4-Iodoantipyrine can be synthesized from antipyrine via an iodination reaction.[3]

Materials:

- Antipyrine ( $C_{11}H_{12}N_2O$ )
- Potassium Iodide (KI)
- Potassium Iodate ( $KIO_3$ )
- Hydrochloric Acid (HCl)
- 90% Ethanol
- Distilled Water

Procedure:

- Dissolve antipyrine in an appropriate solvent.
- Prepare a reaction mixture containing potassium iodide, potassium iodate, and hydrochloric acid.
- Add the antipyrine solution to the reaction mixture. The reaction proceeds according to the equation:  $3C_{11}H_{12}N_2O + 2KI + KIO_3 + 3HCl \rightarrow 3C_{11}H_{11}IN_2O + 3KCl + 3H_2O$ . [3]
- Separate the resulting 4-iodoantipyrine product from the reaction mixture.
- Purify the crude product by recrystallization from 90% ethanol.

- Wash the purified crystals with distilled water.
- Dry the final product in an oven at 70°C.[3]

## Determination of Melting Point

Apparatus:

- Capillary melting point apparatus
- Melting point capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle

Procedure:

- Finely powder a small amount of dry 4-**iodoantipyrine** using a mortar and pestle.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a controlled rate (e.g., 2 °C/min) when approaching the expected melting point.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting). This range represents the melting point.

## Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is a common technique for determining the logP value.

Materials:

- **4-Iodoantipyrine**
- 1-Octanol (pre-saturated with water)
- Water (pre-saturated with 1-octanol)
- Separatory funnel or centrifuge tubes
- Analytical balance
- UV-Vis spectrophotometer or HPLC

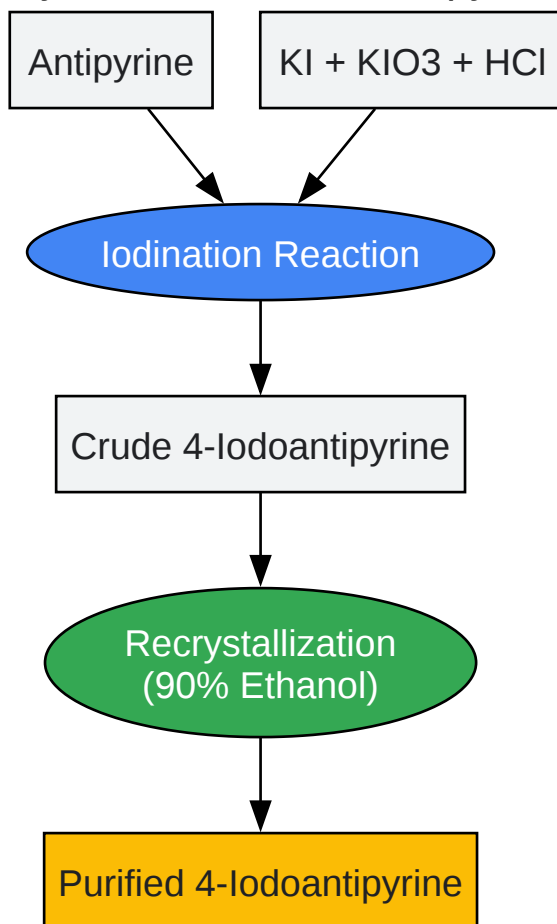
Procedure:

- Prepare a stock solution of **4-iodoantipyrine** in either water or 1-octanol.
- Add equal volumes of the water and 1-octanol phases to a separatory funnel.
- Add a known amount of the **4-iodoantipyrine** stock solution to the funnel.
- Shake the funnel vigorously for a set period (e.g., 20-30 minutes) to allow for partitioning between the two phases.<sup>[9]</sup>
- Allow the layers to separate completely. If an emulsion forms, centrifugation may be necessary.
- Carefully separate the aqueous and octanol layers.
- Determine the concentration of **4-iodoantipyrine** in each phase using a suitable analytical method like UV-Vis spectroscopy or HPLC.
- Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- The logP is the base-10 logarithm of the partition coefficient.

## Mandatory Visualizations

### Synthesis Workflow of 4-Iodoantipyrine

## Synthesis of 4-Iodoantipyrine



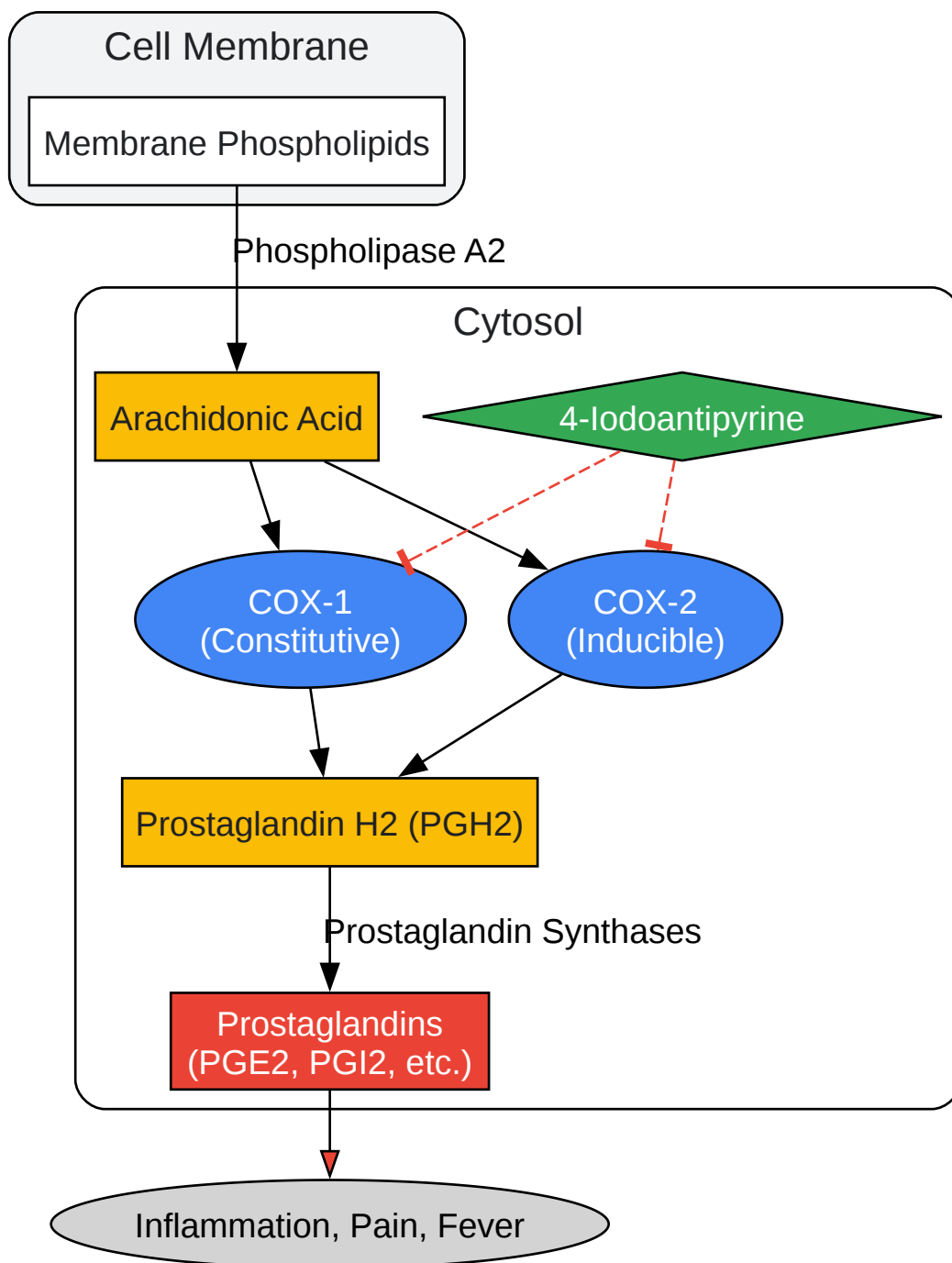
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Caption: Workflow for the synthesis of 4-**iodoantipyrine** from antipyrine.

## Cyclooxygenase (COX) Inhibition Signaling Pathway

4-**Iodoantipyrine** functions as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins from arachidonic acid.<sup>[1]</sup> This inhibition reduces the production of prostaglandins that mediate inflammation, pain, and fever.

## Cyclooxygenase Inhibition Pathway

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Caption: Inhibition of the cyclooxygenase pathway by 4-iodoantipyrine.

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- To cite this document: BenchChem. [Physicochemical Properties of 4-Iodoantipyrine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672025#physicochemical-properties-of-4-iodoantipyrine]

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